
2,6-Dimethylnaphthalen-1-ol
説明
2,6-Dimethylnaphthalen-1-ol is a chemical compound with the molecular formula C12H12O . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, with two methyl groups attached to the 2nd and 6th carbon atoms of the naphthalene ring .
Synthesis Analysis
The synthesis of 2,6-Dimethylnaphthalen-1-ol involves complex procedures. One method involves the methylation of 2-methylnaphthalene (2-MN) with methanol . This process uses low-value C10 aromatics as a solvent and transmethylation-agentia . The output of 2,6-DMN is maximized through a novel hydroisomerization-dehydrogenation sequence .Molecular Structure Analysis
The molecular structure of 2,6-Dimethylnaphthalen-1-ol consists of a naphthalene ring with two methyl groups attached to the 2nd and 6th carbon atoms . The molecular weight of this compound is 156.224 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,6-Dimethylnaphthalen-1-ol include a molecular weight of 156.224 Da . More detailed properties were not found in the search results.科学的研究の応用
Catalytic Performance in Methylation
2,6-Dimethylnaphthalene (2,6-DMN) is a key chemical in producing polyethylenenaphthalate and polybutylene naphthalate. The synthesis of 2,6-DMN through the methylation of 2-methylnaphthalene over metal-loaded beta zeolite catalysts has been investigated. Using Zr-modified beta zeolite catalysts enhanced activity and selectivity significantly, offering a viable pathway for 2,6-DMN synthesis (Güleç, Sher, & Karaduman, 2018).
Efficient Synthesis Methods
In another approach, 2,6-DMN was efficiently synthesized from commercially available 4-bromotoluene and 3-methyl-3-buten-1-ol. This method, involving ligand-free Heck reaction and acid-catalyzed cyclization, yielded 2,6-DMN selectively without producing other isomers (Kim et al., 2006).
Extractive Crystallization for Separation
A study on extractive crystallization processes developed for separating 2,6-DMN from 2,7-dimethylnaphthalene demonstrated effective fractionation into pure components, contributing to the production of high-performance engineering plastics and liquid crystallization polymers (Putrawan & Soerawidjaja, 2004).
Kinetic Studies in Methylation
A kinetic study on the methylation of naphthalene over Fe/ZSM-5 zeolite catalysts provided insights into the Langmuir–Hinshelwood and Eley–Rideal reaction rate equations, advancing the understanding of naphthalene methylation mechanisms. This is crucial for the efficient production of 2,6-DMN (Güleç et al., 2017).
Environmental Impact Studies
2,6-DMN's high affinity in liver microssomal preparations of coho salmon (Oncorhynchus kisutch) was studied, indicating its potential as a useful substrate for researching the in vivo and in vitro disposition of xenobiotics in marine environments affected by petroleum pollution (Schnell, Gruger, & Malins, 1980).
Transmethylation Synthesis
The synthesis of 2,6-DMN through transmethylation of β-methylnaphthalene using various methylating agents and catalysts was explored. Understanding the influence of reaction conditions on the yield of 2,6-DMN contributes to refining its production process (Xue-feng, 2002).
Zeolite Modifications for Improved Stability
The synthesis of 2,6-DMN from naphthalene and methanol over various modified zeolites was studied, highlighting the shape-selectivity and stability of SAPO-11 zeolite. This contributes to a more efficient production process for 2,6-DMN (Zhang, Feng, Lyu, & Li, 2014).
Isomerization and Thermodynamics
Research on the liquid phase isomerization of 1,5- to 2,6-DMN provided insights into the thermodynamic and kinetic aspects of the reaction. This knowledge is essential for maximizing 2,6-DMN production and understanding the properties of various DMN isomers (Kraikul, Rangsunvigit, & Kulprathipanja, 2005).
Safety and Hazards
将来の方向性
The complex synthesis procedure and the high cost of 2,6-Dimethylnaphthalen-1-ol production significantly reduce the commercialization of polyethylene naphthalate (PEN), even though PEN demonstrates superior properties compared with polyethylene terephthalate . Therefore, research is being conducted to develop more efficient and cost-effective synthesis methods .
特性
IUPAC Name |
2,6-dimethylnaphthalen-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c1-8-3-6-11-10(7-8)5-4-9(2)12(11)13/h3-7,13H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRHILRDZHQZCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(C=C2)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20629333 | |
| Record name | 2,6-Dimethylnaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylnaphthalen-1-ol | |
CAS RN |
110214-23-8 | |
| Record name | 2,6-Dimethylnaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



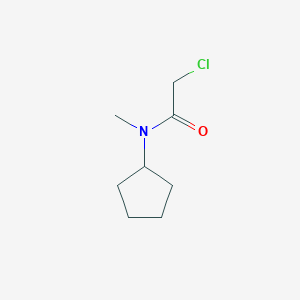


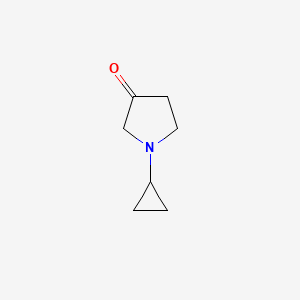
![1-[(2-Chloroethyl)sulfanyl]-2,4-difluorobenzene](/img/structure/B3375381.png)
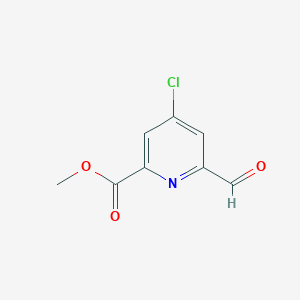
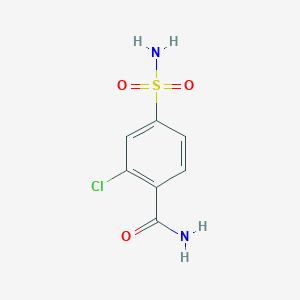
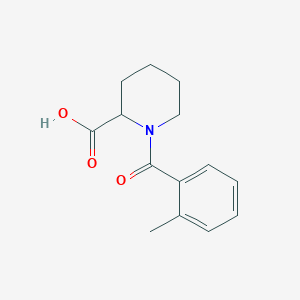
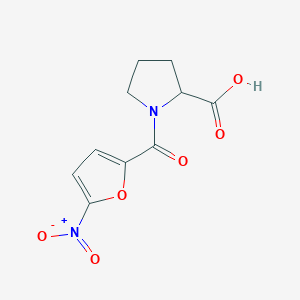
![N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B3375427.png)

![(2S)-2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid](/img/structure/B3375448.png)

